1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via the cyclization of hydrazine derivatives with carbonyl compounds.
Coupling of Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings through a nucleophilic substitution reaction, where the thiazole derivative reacts with a triazole precursor.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating their activity and leading to physiological effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole ring and are used as antifungal agents.
The uniqueness of this compound lies in its combined thiazole and triazole rings, which confer a broad spectrum of biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H11N5S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-6(2)14-7(11-5)3-13-4-10-8(9)12-13/h4H,3H2,1-2H3,(H2,9,12) |
InChI Key |
PEOCAVHVGLLTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
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